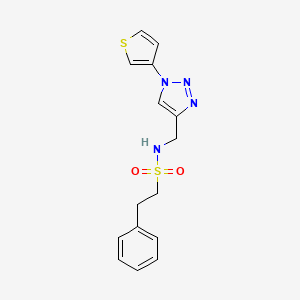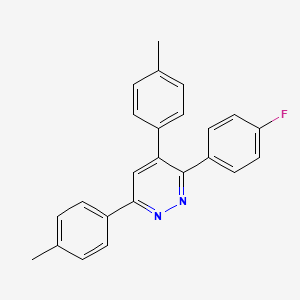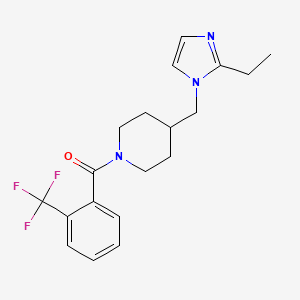
2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine and pyrrolidine. Pyrimidine is a basic aromatic ring structure found in many kinds of important biomolecules, including thiamine, uracil, thymine, cytosine, and azathioprine . Pyrrolidine is a cyclic secondary amine, a key building block in the synthesis of many natural products and pharmaceuticals .
Aplicaciones Científicas De Investigación
Antiviral Applications
This compound, due to its indole derivative structure, shows promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the pyrimidin-2-yloxy group could potentially enhance these properties, making it a candidate for further study in the development of antiviral medications.
Anti-inflammatory and Analgesic Activities
The structural similarity to known indole derivatives that possess anti-inflammatory and analgesic activities suggests that this compound may also share these properties . Its potential to act on multiple receptors could be leveraged to develop new therapeutic agents that target inflammation and pain with reduced side effects.
Antimicrobial and Antitubercular Effects
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial and antitubercular effects, this compound could be valuable in the fight against resistant strains of bacteria and tuberculosis . Its unique structure may offer new mechanisms of action against these pathogens.
Mecanismo De Acción
The mechanism of action of a compound depends on its specific biological target. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects . The mechanism of action could involve interaction with various enzymes or receptors in the body.
Propiedades
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)12(19)17-8-5-11(9-17)20-13-15-6-4-7-16-13/h4,6-7,11H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMAOOJXPQCQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2782950.png)

![(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)
![3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2782956.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)

![N-[3-[4-(2-Methyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2782964.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2782966.png)
